molecular formula C20H20N2O2S B2642135 N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide CAS No. 1206988-29-5

N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide

Cat. No.: B2642135
CAS No.: 1206988-29-5
M. Wt: 352.45
InChI Key: FEWLJPNEZZRYRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Antibacterial and Antifungal Agents

Compounds with benzo[d]thiazolyl substitutions have been explored for their promising antibacterial activity. For instance, Palkar et al. (2017) designed and synthesized novel analogs displaying significant activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis without cytotoxic effects on mammalian cells, suggesting their potential as antibacterial agents Palkar et al., 2017.

Anticancer Applications

Several studies have focused on synthesizing and evaluating the anticancer properties of compounds featuring benzo[d]thiazolyl and related moieties. For example, Gopal Senthilkumar et al. (2021) reported on a compound synthesized through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, showing promising antibacterial, antifungal, and anticancer activities Gopal Senthilkumar et al., 2021.

Anti-Tuberculosis and Antimicrobial Activity

Compounds bearing thiazole and pyrazole structures have been investigated for their antimicrobial and anti-tuberculosis efficacy. Jeankumar et al. (2013) designed ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, demonstrating activity against Mycobacterium tuberculosis, highlighting their potential as GyrB inhibitors and antituberculosis agents Jeankumar et al., 2013.

Inhibition of Nitric Oxide Synthase

Research into the inhibition of nitric oxide synthase, an enzyme involved in inflammatory processes, has also been conducted. Arias et al. (2018) synthesized novel thiadiazoline and pyrazoline derivatives, assessing their effectiveness against inducible and neuronal isoforms of nitric oxide synthase, suggesting potential therapeutic applications in inflammatory diseases Arias et al., 2018.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-14-21-17-13-16(7-8-18(17)25-14)22-19(23)20(9-11-24-12-10-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWLJPNEZZRYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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